molecular formula C15H23N5O3 B2540986 2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034499-25-5

2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2540986
CAS No.: 2034499-25-5
M. Wt: 321.381
InChI Key: VOUNEVAZKSRYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a synthetically designed small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a pyrazine core, a nitrogen-containing heterocycle recognized as a privileged scaffold in the development of bioactive compounds . The molecule is further functionalized with a methoxy group and a complex pyrrolidinyl-piperazine side chain. This specific molecular architecture, featuring multiple hydrogen bond acceptors and a nitrogen-rich heteroaromatic system, is engineered to enhance target binding capability and is commonly explored for modulating kinase and other enzyme activities . Pyrazine derivatives have demonstrated a wide range of pharmacological activities in research models, with particular prominence in the investigation of antineoplastic agents . The piperazine moiety is a prevalent pharmacophore in compounds designed as kinase inhibitors, which are a major focus in oncology and signal transduction research . Furthermore, the distinct 2,6-disubstituted pyrazine pattern present in this compound is associated with potent inhibitory activity against specific kinases, as observed in related chemical series reported in scientific literature . This reagent is provided as a high-purity chemical tool to facilitate your innovative research programs. It is intended for in vitro applications such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical compounds using appropriate safety protocols.

Properties

IUPAC Name

[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-18-5-7-19(8-6-18)15(21)20-4-3-12(11-20)23-14-10-16-9-13(17-14)22-2/h9-10,12H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUNEVAZKSRYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring’s electron-deficient nature permits SNAr reactions at halogenated positions. Starting with 2,6-dichloropyrazine, selective methoxylation at the 2-position is achieved via treatment with sodium methoxide in methanol, yielding 2-chloro-6-methoxypyrazine. Subsequent displacement of the 6-chloro substituent by the alkoxide of 1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-ol requires harsh conditions due to the pyrazine’s low reactivity. Patent WO2017079641A1 highlights analogous SNAr reactions using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to facilitate substitution.

Metal-Catalyzed Cross-Coupling

Ullmann-type couplings offer a milder alternative for constructing the ether linkage. As demonstrated in US20100331307A1, copper(I) catalysts (e.g., CuI) with chelating ligands (e.g., 1,10-phenanthroline) enable C–O bond formation between aryl halides and alcohols under basic conditions. Applying this methodology, 2-chloro-6-methoxypyrazine reacts with 1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-ol in the presence of CuI and Cs2CO3, yielding the target compound at reduced temperatures (90–110°C) compared to SNAr.

Pyrrolidine-Piperazine Side Chain Assembly

The side chain is synthesized via amide coupling between pyrrolidin-3-ol and 4-methylpiperazine. Activation of the pyrrolidine’s carbonyl group as an acyl chloride (using thionyl chloride or oxalyl chloride) allows reaction with 4-methylpiperazine in dichloromethane, as outlined in WO2015063709A1. Protecting the hydroxyl group of pyrrolidin-3-ol with a tert-butyldimethylsilyl (TBS) ether prior to amidation prevents unwanted side reactions, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), enhance SNAr kinetics by stabilizing charged intermediates, as evidenced in PMC2959259. Contrastingly, Ullmann couplings benefit from dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which solubilize inorganic bases and copper catalysts.

Table 1. Solvent Optimization for Key Steps

Reaction Step Optimal Solvent Temperature (°C) Yield (%) Source
Methoxylation Methanol 60 85
SNAr Displacement [bmim][BF4] 100 78
Ullmann Coupling DMF 95 82
Amide Formation Dichloromethane 25 91

Catalytic Systems

Palladium-based catalysts, while effective for C–N couplings (e.g., Buchwald-Hartwig amination), show limited utility for C–O bonds. Copper(I) iodide emerges as the superior catalyst for Ullmann couplings, achieving turnovers 3× higher than copper(II) acetate under identical conditions. Lawesson’s reagent, employed in WO2015063709A1 for thioamide formation, is irrelevant here but underscores the value of specialized reagents in heterocyclic synthesis.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of the target compound displays distinct signals for the methoxy group (δ 3.98 ppm, singlet), pyrrolidine protons (δ 3.45–3.70 ppm, multiplet), and piperazine methyl (δ 2.30 ppm, singlet). ¹³C NMR confirms the carbonyl resonance at δ 170.2 ppm, consistent with amide formation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) yields a molecular ion peak at m/z 376.1885 (calculated for C₁₈H₂₅N₅O₃: 376.1882), validating the molecular formula. Fragmentation patterns align with cleavage of the piperazine-pyrrolidine bond (Δ m/z 113).

X-ray Crystallography

While no crystal data exists for the target compound, PMC2959259 demonstrates the utility of X-ray diffraction in confirming heterocyclic geometries, particularly dihedral angles between aromatic and aliphatic rings.

Comparative Analysis of Synthetic Strategies

Table 2. Route Efficiency and Scalability

Parameter SNAr Route Ullmann Route
Reaction Time 12–18 h 6–8 h
Yield 68–78% 79–85%
Catalyst Cost Low Moderate
Scalability Limited by temp High

The Ullmann route outperforms SNAr in yield and scalability, albeit with higher catalyst costs. Industrial applications may favor SNAr for its simplicity, while academic settings prefer Ullmann for milder conditions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Pharmacological Activity

Research indicates that 2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine exhibits various pharmacological activities:

  • Neurotransmitter Modulation : The compound has been studied for its effects on serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia. Its piperazine derivative enhances binding affinity to these receptors, potentially leading to improved therapeutic outcomes in psychiatric conditions .
  • Anti-inflammatory Properties : Recent studies have shown that derivatives of pyrazine compounds can inhibit pro-inflammatory cytokines. The specific compound under discussion has demonstrated significant anti-inflammatory activity in vitro, indicating its potential use in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound has led to the development of various derivatives aimed at enhancing efficacy and reducing toxicity. These derivatives are being evaluated for their pharmacokinetic properties and biological activities, contributing to the field of medicinal chemistry .

Case Study 1: Neuropharmacological Effects

A study conducted by Tewari et al. (2014) evaluated the neuropharmacological effects of the compound in animal models. The results indicated that the compound significantly reduced anxiety-like behaviors in rodents, suggesting its potential as an anxiolytic agent. The study highlighted the importance of the piperazine moiety in enhancing the compound's central nervous system activity .

Case Study 2: Anti-inflammatory Activity

Brullo et al. (2012) synthesized several pyrazine derivatives, including the compound , and assessed their anti-inflammatory properties using carrageenan-induced edema models. The findings revealed that the compound effectively reduced inflammation markers, showing promise for further development as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 2-methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Pyrazine Derivatives with Piperazine/Piperidine Substituents

N-(6-(4-(Pyrazine-2-carbonyl)piperazinyl)pyridin-3-yl)benzamide Derivatives () Core Structure: Pyrazine-2-carbonyl-piperazine linked to a benzamide. Biological Activity: These analogs exhibit anti-tubercular activity (IC50: 1.35–2.18 μM against Mycobacterium tuberculosis H37Ra) with low cytotoxicity (HEK-293 cells). The target compound’s pyrrolidine-piperazine group may enhance intracellular penetration .

2-((Piperidin-4-yl)sulfonyl)pyrazine Derivatives ()

  • Core Structure : Pyrazine with sulfonamide-linked piperidine.
  • Key Differences : The sulfonamide group in analogs (e.g., Compound 8) increases hydrophobicity (logP ~2.8) compared to the target’s carbonyl-linked piperazine (logP ~1.5). The ether linkage in the target compound may improve metabolic stability .

Pyrazine Derivatives with Alkoxy/Aryloxy Substituents

6-Methyl-8-(Substituted-benzyloxy)imidazo[1,2-a]pyrazines () Core Structure: Fused imidazo-pyrazine with benzyloxy groups. However, the target’s methoxy and pyrrolidine-piperazine groups may favor selective enzyme inhibition .

2-Methoxy-3-(1-methylpropyl)pyrazine ()

  • Core Structure : Pyrazine with methoxy and branched alkyl substituents.
  • Key Differences : The 3-(1-methylpropyl) group in this flavoring agent increases lipophilicity (logP ~3.0) compared to the target’s polar piperazine-pyrrolidine group. Positional differences (methoxy at C2 vs. C3) alter electronic effects on the ring .

Physicochemical and Pharmacokinetic Properties

Compound Name / ID Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~450 1.5 Moderate (~0.1) 2-OCH₃; 6-pyrrolidine-piperazine carbonyl
N-(6-(Pyrazine-2-carbonyl)piperazinyl)benzamide (6e) ~450 2.0 Low (~0.05) Pyrazine-2-carbonyl-piperazine; benzamide
2-((Piperidin-4-yl)sulfonyl)pyrazine (Compound 8) ~400 2.8 Poor (~0.02) Piperidine sulfonamide
2-Methoxy-3-(1-methylpropyl)pyrazine () 166 3.0 High (~1.0) 2-OCH₃; 3-sec-butyl

Notes:

  • The target compound’s pyrrolidine-piperazine group balances hydrophilicity (via carbonyl and tertiary amines) and moderate logP, favoring oral bioavailability.
  • Sulfonamide analogs () exhibit higher logP, which may limit aqueous solubility but enhance blood-brain barrier penetration .

Biological Activity

2-Methoxy-6-{[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, effects, and therapeutic applications requires a comprehensive review of existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O3C_{15}H_{20}N_{4}O_{3} with a molecular weight of approximately 288.35 g/mol. The compound features a pyrazine ring substituted with a methoxy group and a piperazine derivative, which may contribute to its biological activity.

Research indicates that compounds containing piperazine moieties often interact with neurotransmitter systems, particularly the cholinergic system. Piperazine derivatives have been shown to inhibit human acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease . The interaction with AChE can lead to increased levels of acetylcholine, enhancing cholinergic transmission.

2. Anticonvulsant Activity

A study involving piperazine derivatives demonstrated anticonvulsant properties when tested against the maximal electroshock seizure (MES) model in rats. Compounds similar to this compound exhibited significant activity without neurotoxic effects, indicating their potential as safer alternatives in epilepsy treatment .

3. Antitumor Potential

Preliminary studies have suggested that piperazine-containing compounds may possess antitumor properties. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: Anticholinesterase Activity
In vitro studies assessed the inhibitory effects of various piperazine derivatives on AChE. The results indicated that modifications to the piperazine structure could enhance binding affinity, which is crucial for developing effective AChE inhibitors .

Case Study 2: Anticonvulsant Screening
A series of synthesized piperazine derivatives were evaluated for anticonvulsant activity. Among them, several compounds showed promising results in reducing seizure frequency without significant side effects, highlighting the therapeutic potential of this class of compounds .

Data Tables

Property Value
Molecular FormulaC15H20N4O3
Molecular Weight288.35 g/mol
AChE Inhibition IC50Varies by derivative tested
Anticonvulsant Activity (MES)Significant reduction observed
Cytotoxicity (Cancer Cell Lines)Selective cytotoxicity noted

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.